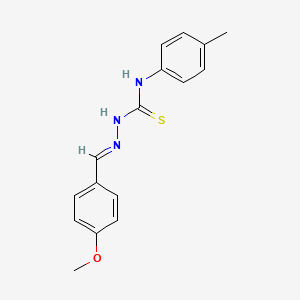

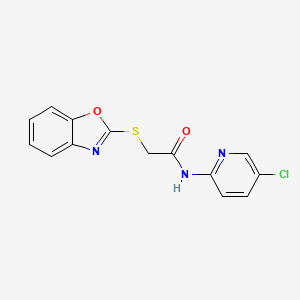

![molecular formula C21H16Br2N2O2 B5506237 3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)

3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of 3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide and similar compounds involves condensation reactions between bromobenzoic hydrazide and substituted benzaldehydes. These processes yield novel hydrazone Schiff base compounds, which are characterized by single crystal XRD, revealing their crystallization in specific space groups and the stabilization of their structures by various intramolecular and intermolecular interactions (Arunagiri et al., 2018).

Chemical Reactions and Properties These compounds participate in various chemical reactions, including the formation of complexes with metals like oxovanadium(V). The coordination of the benzohydrazone ligand to metal atoms through different atoms (e.g., phenolate oxygen, imino nitrogen, and enolate oxygen) leads to the formation of complexes with specific geometries and properties, such as urease inhibitory activities and catalytic properties (Qu et al., 2015).

Physical Properties Analysis The physical properties of these compounds, including their hyperpolarizability, molecular electrostatic potential (MEP), and HOMO-LUMO analyses, are studied using various spectroscopic techniques and computational methods. These properties are crucial for understanding the compounds' behavior in different physical contexts and their potential applications in materials science (Arunagiri et al., 2018).

Chemical Properties Analysis The chemical properties, such as reactivity descriptors and the ability to form complexes with metal ions, highlight the versatility of these compounds in chemical reactions and their potential use in catalysis and other applications. The formation of complexes and their structural characterization provide insights into the ligand coordination behavior and the electronic properties of the compounds (Qu et al., 2015).

科学的研究の応用

Synthesis and Structural Characterization

- A study described the synthesis of a related benzohydrazone compound and its coordination with an oxovanadium(V) complex, exploring its potential for urease inhibition. This compound demonstrated significant inhibition against Helicobacter pylori urease, with a notable percent inhibition at a certain concentration. Molecular docking was performed to understand the mechanism of inhibition (Qu et al., 2015).

- Another research focused on the synthesis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, investigating its structure through X-ray crystallography and various spectroscopic methods. The study also delved into its electronic properties, demonstrating its potential for further scientific applications (Arunagiri et al., 2018).

Biological Activities and Applications

- Oxidovanadium(V) complexes derived from halide-containing hydrazones, including a compound similar to 3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide, were synthesized and characterized. These complexes showed remarkable antibacterial properties against various bacterial strains, comparable to Penicillin, showcasing their potential in antimicrobial applications (Cai et al., 2020).

- The antimicrobial and anticancer potentials of a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides were evaluated. Some compounds demonstrated potent antimicrobial agents, and one was identified as a highly effective anticancer agent. This indicates the diverse biological activities that can be associated with compounds related to this compound (Kumar et al., 2017).

Safety and Hazards

特性

IUPAC Name |

3-bromo-N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Br2N2O2/c22-18-10-8-15(9-11-18)14-27-20-7-2-1-4-17(20)13-24-25-21(26)16-5-3-6-19(23)12-16/h1-13H,14H2,(H,25,26)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOJOCAYGNNRAH-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

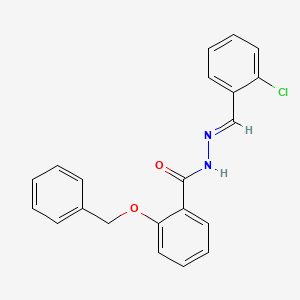

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)

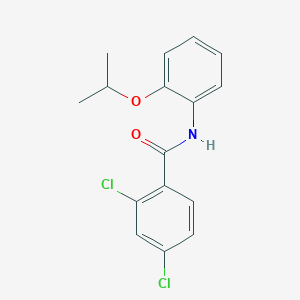

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

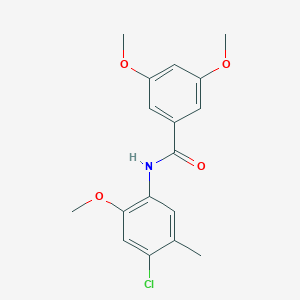

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)